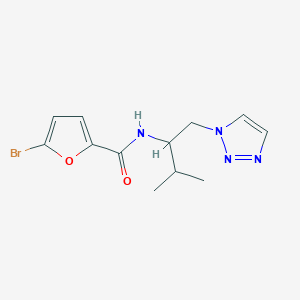![molecular formula C31H39NO4 B2507637 1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone CAS No. 680603-94-5](/img/structure/B2507637.png)
1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone, is a complex organic molecule that likely possesses a unique adamantane backbone with additional functional groups that may contribute to its chemical reactivity and physical properties. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of adamantane derivatives and related reactions that could be relevant to the analysis of the compound.
Synthesis Analysis
The synthesis of adamantane derivatives can involve the acid-isomerization of homoadamantanol precursors, as described in the first paper. The ionization of 3,4-dimethyl-4-homoadamantanol with a superacid (FSO3H/SbF5) in SO2ClF at low temperatures leads to the formation of a 3-ethyl-5-methyl-1-adamantyl cation, which can be trapped with methanol to yield the corresponding methyl ether . This method suggests a potential pathway for constructing the adamantyl framework of the compound , with the possibility of introducing alkyl groups at specific positions on the adamantane core.
Molecular Structure Analysis
The adamantane core is a well-defined three-dimensional structure known for its stability and rigidity. The molecular structure of the compound would include this adamantane core, likely with additional substituents that may affect its overall shape and electronic distribution. The presence of an isoquinoline moiety and an ether linkage to a 4-ethylphenoxy group would contribute to the complexity of the molecular structure, potentially influencing its interaction with biological targets or its behavior in chemical reactions.
Chemical Reactions Analysis
The second paper provides insight into the reactivity of 1-adamantylamine, which undergoes oxidative carbonylation in the presence of a cobalt(II) catalyst to form carbamates and ureas . Although the compound is not an amine, the reactivity of the adamantyl group under oxidative conditions could be extrapolated to understand potential reactions it may undergo, such as carbonylation or other transformations involving the addition of oxygen-containing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its adamantane core, which is known to impart high thermal stability and a low degree of reactivity due to its cage-like structure. The additional functional groups, such as the methoxy and ethylphenoxy substituents, would affect properties like solubility, boiling point, and melting point. The electronic properties of the isoquinoline and ether groups could also impact the compound's reactivity and interactions with other molecules.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Oxidative Carbonylation for Carbamate Formation : The oxidative carbonylation of 1-adamantylamine, a compound structurally related to the query, demonstrates the potential for synthesizing carbamates and ureas. This process is sensitive to reaction conditions such as temperature, pressure, and catalyst concentration, showcasing the compound's utility in synthesizing complex organic molecules (Maddinelli et al., 1987).
Antioxidant Properties : Research on diphenylmethane derivatives, including bromophenols synthesized from bis(3,4-dimethoxyphenyl)methanone, reveals significant antioxidant activity. These findings suggest that similar compounds, potentially including the one , could be explored for their antioxidant capabilities (Balaydın et al., 2010).
Benzylisoquinoline Alkaloids : The isolation of new benzylisoquinoline alkaloids from natural sources and their structural elucidation highlights the importance of such compounds in medicinal chemistry and natural product synthesis (Pudjiastuti et al., 2010).
Potential Applications
Anti-Tuberculosis Activity : Compounds with structural features similar to the query, such as N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, exhibit promising anti-tuberculosis activity. This indicates the potential for similar compounds to be explored for antimicrobial properties (Bai et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO4/c1-4-20-5-7-25(8-6-20)36-19-27-26-15-29(35-3)28(34-2)14-24(26)9-10-32(27)30(33)31-16-21-11-22(17-31)13-23(12-21)18-31/h5-8,14-15,21-23,27H,4,9-13,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKDLVTETTXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)

![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)
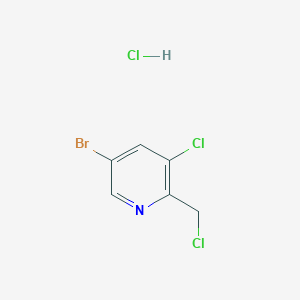
![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)
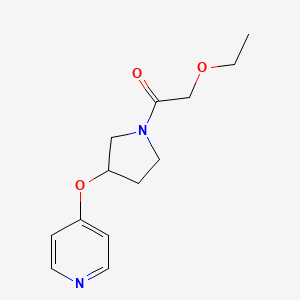
![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)
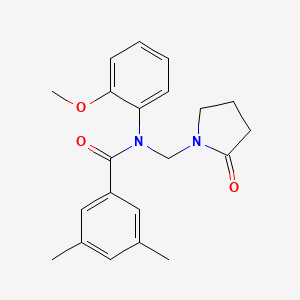
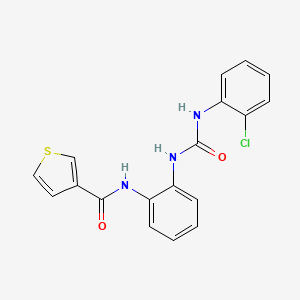
![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)

